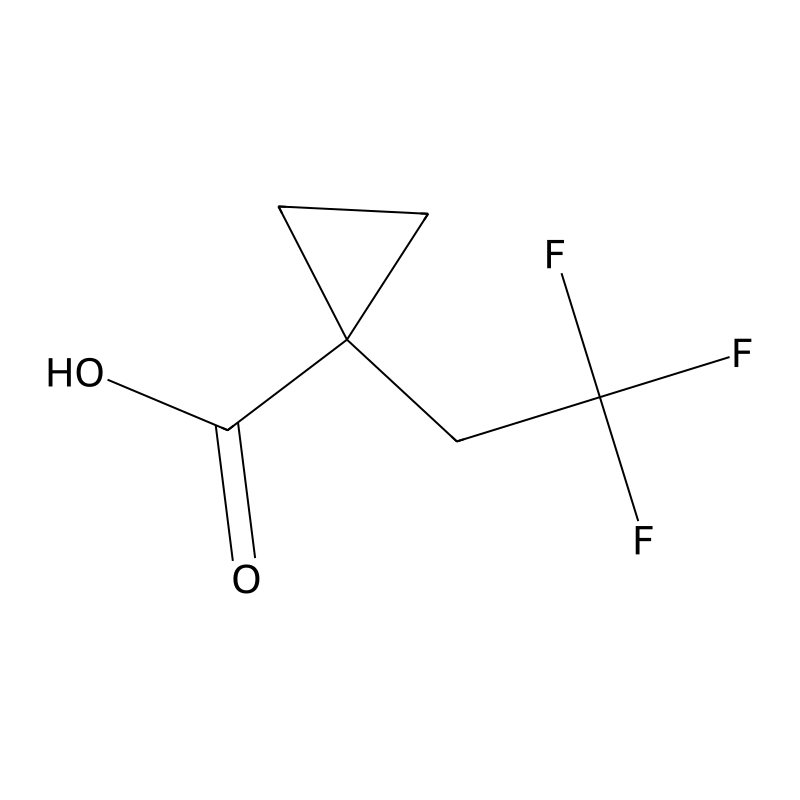

1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative characterized by the presence of a trifluoroethyl group attached to the cyclopropane ring. Its molecular formula is C₅H₅F₃O₂, and it has a molecular weight of approximately 154.09 g/mol. This compound exhibits unique properties due to the electronegative trifluoroethyl group, which influences its chemical reactivity and biological activity.

The chemical behavior of 1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid can be analyzed through various reactions:

- Hydrolysis: This compound can undergo hydrolysis to yield corresponding alcohols or acids. For example, the hydrolysis of related esters can produce this acid in high enantiomeric excess .

- Reactions with Sulfur Tetrafluoride: Cyclopropane carboxylic acid derivatives, including this compound, can react with sulfur tetrafluoride to introduce trifluoromethyl groups, enhancing their reactivity towards further transformations .

- Thermal Decomposition: Pyrolysis of similar cyclopropane derivatives can lead to the generation of reactive intermediates such as difluorocarbene, which can participate in further reactions .

Several synthetic pathways have been developed for the preparation of 1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid:

- Enzyme-Mediated Synthesis: One method involves using pig liver esterase to hydrolyze bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate, yielding the target compound with high enantiomeric purity .

- Phase Transfer Catalysis: This method has been employed to synthesize various cyclopropane carboxylic acids from malonic acid derivatives and olefins under mild conditions .

- Direct Fluorination: The introduction of trifluoroethyl groups can be achieved through direct fluorination techniques or by utilizing fluorinated reagents in controlled reactions.

1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid has potential applications in various fields:

- Medicinal Chemistry: Due to its unique structure and properties, it may serve as a scaffold for developing new pharmaceuticals.

- Agricultural Chemicals: The compound could be explored for its potential use in agrochemicals due to its stability and reactivity.

- Material Science: Its fluorinated nature may lend itself to applications in developing advanced materials with specific properties.

Interactions of 1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid with various biological molecules are critical for understanding its potential therapeutic effects. Studies on its binding affinity with enzymes and receptors can provide insights into its mechanism of action and therapeutic viability. Current research should focus on pharmacodynamics and pharmacokinetics to explore its full potential.

Several compounds share structural similarities with 1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | Cyclopropane derivative | Contains a trifluoromethyl group; used in pharmaceuticals |

| 1-(Chloroethyl)cyclopropane-1-carboxylic acid | Cyclopropane derivative | Chlorine substituent may alter reactivity compared to trifluoromethyl |

| 3-(Trifluoromethyl)propanoic acid | Aliphatic carboxylic acid | Similar fluorination but lacks cyclopropane structure; different reactivity |

Uniqueness

The presence of the trifluoroethyl group in 1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid significantly influences its chemical behavior and biological interactions compared to other similar compounds. This unique substitution pattern may enhance lipophilicity and metabolic stability while providing distinct reactivity profiles that are advantageous in drug design and synthesis.